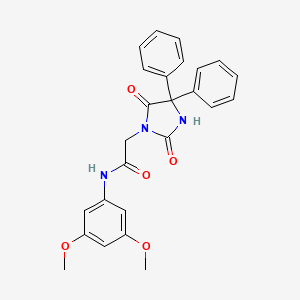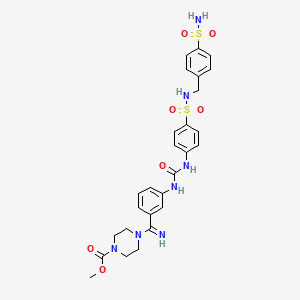
9(S),10(S),13(S)-TriHOME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(S),10(S),13(S)-TriHOME, also known as 9(S),10(S),13(S)-trihydroxy-11E-octadecenoic acid, is a hydroxylated fatty acid derived from linoleic acid. This compound is part of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. Oxylipins play significant roles in various biological processes, including inflammation and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(S),10(S),13(S)-TriHOME typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the oxygenation of linoleic acid to produce hydroperoxy derivatives, which are subsequently reduced to form trihydroxy derivatives like this compound. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic biological conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired oxylipin. The product is then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 9(S),10(S),13(S)-TriHOME undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxylipins.
Reduction: Reduction reactions can convert hydroperoxy groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification reactions.
Major Products:
Oxidation: Formation of dihydroxy or tetrahydroxy derivatives.
Reduction: Conversion to dihydroxy derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
9(S),10(S),13(S)-TriHOME has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential anti-inflammatory properties and its role in modulating immune responses.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 9(S),10(S),13(S)-TriHOME involves its interaction with specific molecular targets, such as receptors and enzymes involved in inflammatory pathways. It can modulate the activity of these targets, leading to changes in cellular responses. For example, it may inhibit the production of pro-inflammatory cytokines or activate anti-inflammatory signaling pathways.
Comparison with Similar Compounds
- 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE)
- 13(S)-Hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE)
- 12(S)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid (12-HETE)
Comparison: 9(S),10(S),13(S)-TriHOME is unique due to its trihydroxy structure, which imparts distinct chemical and biological properties compared to other hydroxylated fatty acids like 9-HODE and 13-HODE, which have only one hydroxyl group. This structural difference influences its reactivity and its role in biological systems, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C18H34O5 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E,9S,10S,13S)-9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1 |
InChI Key |
NTVFQBIHLSPEGQ-MVFSOIOZSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]([C@H](CCCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10796854.png)


![2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B10796868.png)
![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea](/img/structure/B10796889.png)

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)




